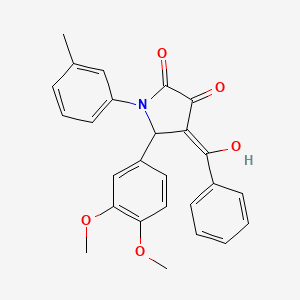

![molecular formula C17H17N3O2S2 B5500898 N-(4-乙氧苯基)-2-[(6-甲基噻吩并[2,3-d]嘧啶-4-基)硫代]乙酰胺](/img/structure/B5500898.png)

N-(4-乙氧苯基)-2-[(6-甲基噻吩并[2,3-d]嘧啶-4-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This section introduces the broader category of compounds similar to the target molecule, highlighting their significance in medicinal chemistry due to their potential as dual inhibitors and antitumor agents. For example, compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized and studied for their ability to inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer treatment (Gangjee et al., 2009).

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the creation of key intermediates through the attachment of various arylthiols and further coupling with amino acids or esters. This process underlines the complexity and versatility in synthesizing compounds with potential biological activities (Gangjee et al., 2009).

Molecular Structure Analysis

Studies on the crystal structures of similar compounds reveal insights into their conformation and the intramolecular interactions that stabilize their structure. For example, the analysis of crystal structures can indicate how the pyrimidine ring inclines relative to the benzene ring, which is crucial for understanding the compound's binding mode and biological activity (Subasri et al., 2016).

科学研究应用

抗惊厥活性

对 4,6-二甲基-2-硫代嘧啶的硫代酰胺衍生物的研究显示出潜在的抗惊厥特性。Severina 等人 (2020) 合成了新的衍生物作为可能的抗惊厥药,对接研究预测了中等的活性。使用戊四唑诱发的惊厥模型在大鼠中测试了这些化合物,结果表明某些衍生物可以显着延长潜伏期,缩短惊厥持续时间,并降低实验动物的致死率 (Severina 等人,2020)。

抗肿瘤活性

已经研究了新的 4-取代噻吩并[3,2-d]嘧啶衍生物的合成和评价及其抗肿瘤活性。Hafez 和 El-Gazzar (2017) 合成了一系列新化合物,在各种人类癌细胞系(包括乳腺癌、宫颈癌和结肠癌细胞系)上表现出与多柔比星相当的强效抗癌活性 (Hafez & El-Gazzar,2017)。

抗菌和抗真菌活性

一系列研究探索了噻吩并[2,3-d]嘧啶衍生物的抗菌和抗真菌作用。Kerru 等人 (2019) 制备了新的噻吩并嘧啶连接的罗丹明衍生物,证明了其对大肠杆菌和黑曲霉等菌株具有有效的抗菌和抗真菌活性 (Kerru 等人,2019)。Hossan 等人 (2012) 的另一项研究合成了与噻吩环稠合的嘧啶酮和恶嗪酮衍生物,显示出与标准药物相当的良好抗菌和抗真菌活性 (Hossan 等人,2012)。

杀虫活性

与噻吩并[2,3-d]嘧啶相关的吡啶衍生物已经过测试,以了解其对农业害虫的毒性。Bakhite 等人 (2014) 制备的衍生物对菜豆蚜虫 Aphis craccivora 具有显着的杀虫活性,一些化合物的性能优于商品杀虫剂啶虫脒 (Bakhite 等人,2014)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-3-22-13-6-4-12(5-7-13)20-15(21)9-23-16-14-8-11(2)24-17(14)19-10-18-16/h4-8,10H,3,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBKRRVSDADQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

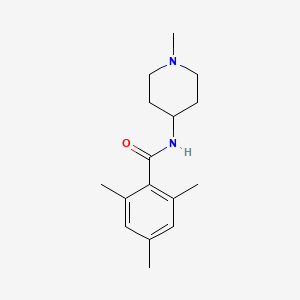

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

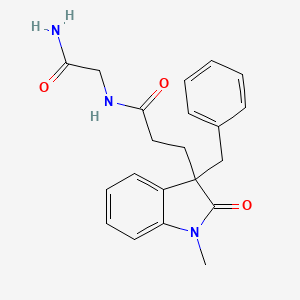

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

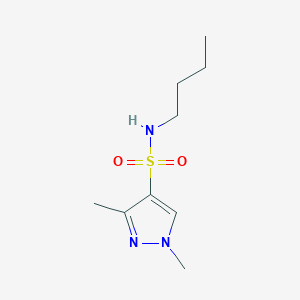

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)